4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic sulfonamide derivative featuring a pyrrolo[3,2,1-ij]quinoline core. This compound is characterized by a ketone group at position 4 and a sulfonamide moiety linked to an m-tolyl (meta-methylphenyl) substituent at position 6. Its molecular formula is C₂₂H₂₁N₂O₃S, with a molecular weight of approximately 393.48 g/mol (estimated based on structural analogs) . The m-tolyl group enhances lipophilicity (predicted logP ≈ 4.2), influencing membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-4-15(9-12)19-24(22,23)16-10-13-5-6-17(21)20-8-7-14(11-16)18(13)20/h2-4,9-11,19H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJVTBBMRVRIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities. They are valuable in drug research and development, and many publications have recently dealt with their synthetic analogs.
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized as potential diuretic agents.
Biochemical Pathways
Compounds with similar structures have been found to have unique biological activities.
Pharmacokinetics
The synthesis of similar compounds has been discussed, which could potentially impact their bioavailability.
Biological Activity
The compound 4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a member of the pyrroloquinoline class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrroloquinoline core with a sulfonamide group and a tolyl substituent. Its chemical formula is with a molecular weight of approximately 300.36 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrroloquinolines have been shown to possess potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism typically involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrroloquinoline | Staphylococcus aureus | 0.012 μg/mL |
| Pyrroloquinoline | Escherichia coli | 0.015 μg/mL |
Antiviral Activity
Certain studies suggest that related compounds demonstrate antiviral activities against viruses such as HIV and influenza. The antiviral mechanism may involve the inhibition of viral replication through interference with viral enzymes or host cell pathways .
Anti-inflammatory Effects
The sulfonamide group in this compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various pyrroloquinoline derivatives, This compound was tested against clinical isolates of S. aureus. The compound exhibited an MIC comparable to standard antibiotics such as ampicillin and showed a synergistic effect when combined with other antimicrobial agents.
Case Study 2: In Vitro Antiviral Activity
Another study investigated the antiviral potential of the compound against influenza virus in vitro. The results indicated that at concentrations ranging from 10 to 50 μM, there was a significant reduction in viral titers compared to untreated controls. This suggests potential for development as an antiviral agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The m-tolyl group in the target compound provides moderate lipophilicity compared to bulkier aryl groups (e.g., 4-phenoxyphenyl in G856-5651), which may reduce metabolic stability but improve solubility over highly hydrophobic analogs .
- Biological Activity: Analogs like 225006 and 2,3,5,6TMP-TQS demonstrate that minor structural changes (e.g., morpholine vs. sulfonamide substituents) drastically shift activity profiles—from coagulation inhibition to receptor modulation .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfonamide groups generally exhibit slower hepatic clearance than ester or morpholine-containing analogs (e.g., 225006), which may undergo faster hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
